(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine is a complex organic compound with potential applications in various fields of scientific research. This compound features a chromen-2-imine core, substituted with benzenesulfonyl and methoxy groups, making it a subject of interest for its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-imine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromen-2-imine structure.
Introduction of the Benzenesulfonyl Group: This can be achieved through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
N-Substitution with 4-Methylphenyl Group: This step involves the reaction of the intermediate with 4-methylphenylamine under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine exerts its effects involves interaction with specific molecular targets and pathways. The benzenesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The chromen-2-imine core can interact with DNA and other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (2Z)-3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)-2H-chromen-2-imine include:
4-Methyl-N-(4-methylphenyl)benzenesulfonamide: This compound shares the benzenesulfonyl and 4-methylphenyl groups but lacks the chromen-2-imine core, resulting in different chemical and biological properties.
2-Methoxyphenyl isocyanate: This compound contains a methoxy group and is used in different chemical reactions, particularly in amine protection/deprotection sequences.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities not found in the similar compounds listed above.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-methoxy-N-(4-methylphenyl)chromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4S/c1-16-11-13-18(14-12-16)24-23-21(29(25,26)19-8-4-3-5-9-19)15-17-7-6-10-20(27-2)22(17)28-23/h3-15H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWPCYFJWQSRWDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C(=CC=C3)OC)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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